

Technical Monograph: 5-(3-Chlorophenyl)thiazol-2-amine

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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 1249447-08-2

Cat. No.: B1488213

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A Strategic Scaffold for Kinase Inhibition and Fragment-Based Drug Discovery[1]

Executive Summary

5-(3-Chlorophenyl)thiazol-2-amine (CAS: 1249447-08-2) represents a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common 4-aryl isomers synthesized via the Hantzsch reaction.[1] This specific 5-aryl regioisomer serves as a critical pharmacophore in the development of Type I and Type II kinase inhibitors, particularly targeting the ATP-binding hinge region of cyclin-dependent kinases (CDKs) and Aurora kinases.[1] Additionally, the 3-chlorophenyl substitution pattern provides optimal lipophilicity and halogen-bonding interactions within hydrophobic protein pockets, making it a high-value fragment for Fragment-Based Drug Discovery (FBDD).[1]

This guide provides a definitive technical workflow for the regioselective synthesis, analytical validation, and biological application of this compound, prioritizing reproducibility and mechanistic clarity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The distinct 5-aryl geometry places the amine and the phenyl ring in a linear conjugation path different from the 4-aryl analogues, altering its hydrogen bond donor/acceptor vectors—a crucial feature for selectivity in enzymatic pockets.

Property	Specification
IUPAC Name	5-(3-Chlorophenyl)-1,3-thiazol-2-amine
CAS Number	1249447-08-2
Molecular Formula	C ₉ H ₇ ClN ₂ S
Molecular Weight	210.68 g/mol
LogP (Predicted)	2.8 – 3.1 (Lipophilic, CNS penetrant potential)
pKa (Conjugate Acid)	~5.3 (Thiazole nitrogen)
H-Bond Donors/Acceptors	1 Donor (NH ₂), 2 Acceptors (N, S)
Solubility	Soluble in DMSO (>20 mg/mL), DMF; Low in water

High-Fidelity Synthesis Protocol

The Challenge of Regioselectivity

Standard Hantzsch thiazole synthesis (condensation of [ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">](#)

-haloketones with thiourea) predominantly yields 4-arylthiazoles. Accessing the 5-aryl isomer requires a different strategy to ensure structural integrity.

Recommended Route: Suzuki-Miyaura Cross-Coupling This protocol utilizes a palladium-catalyzed coupling between a protected 5-bromothiazol-2-amine and 3-chlorophenylboronic acid.^[1] This method guarantees the 5-position substitution, eliminating regioisomeric byproducts.

Step-by-Step Methodology

Reagents:

- Precursor A: N-Boc-2-amino-5-bromothiazole (Protected to prevent catalyst poisoning)[1]
- Precursor B: 3-Chlorophenylboronic acid (1.2 equiv)[1]
- Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)[1]
- Base: K₂CO₃ (2M aqueous solution)[1]
- Solvent: 1,4-Dioxane[1]

Workflow:

- Inertion: Charge a reaction vial with Precursor A (1.0 mmol), Precursor B (1.2 mmol), and Pd catalyst (0.05 mmol). Evacuate and backfill with Argon (3 cycles).
- Solvation: Add degassed 1,4-Dioxane (10 mL) and 2M K₂CO₃ (3 mL).
- Reaction: Heat the sealed vessel to 90°C for 12 hours. Monitor via LC-MS for the disappearance of the bromide.
- Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.
- Deprotection: Dissolve the crude intermediate in DCM (5 mL) and add TFA (2 mL). Stir at RT for 2 hours to remove the Boc group.
- Purification: Neutralize with sat. NaHCO₃. Extract with DCM.[2] Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Yield Expectation: 65–75% isolated yield.

Synthesis Logic Visualization



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Figure 1: Regioselective synthesis pathway via Suzuki-Miyaura coupling ensuring 5-position arylation.[1]

Biological Applications & Mechanism of Action[12] Kinase Hinge Binding

The 2-aminothiazole moiety is a classic "hinge binder" in kinase medicinal chemistry.[1]

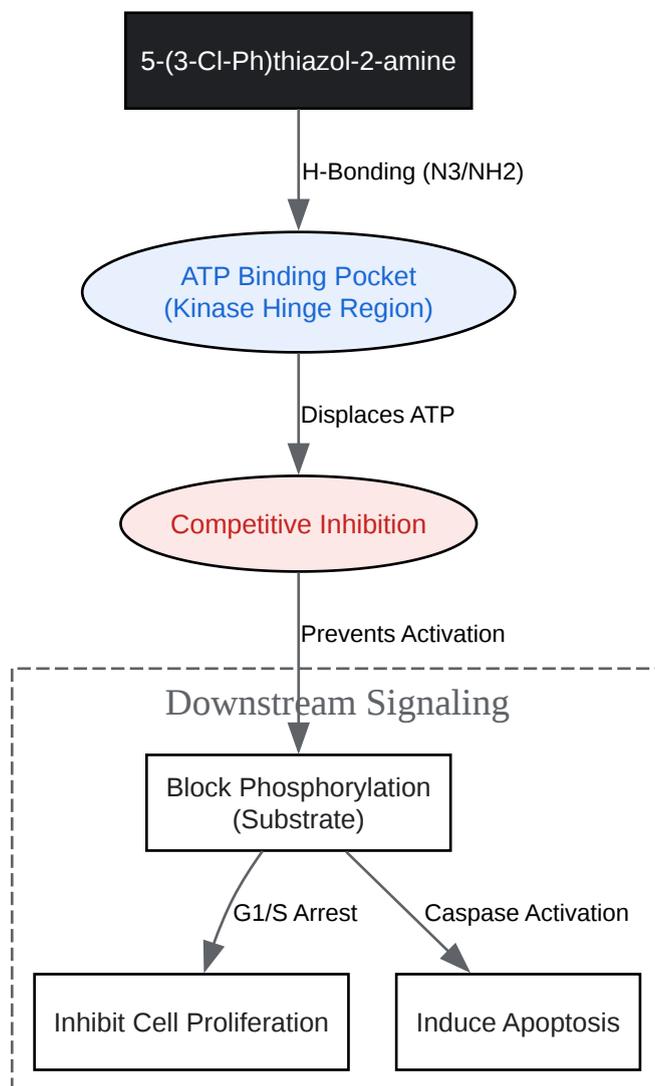
- Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine (C2-NH₂) acts as a hydrogen bond donor. This motif mimics the adenine ring of ATP.
- Specificity: The 3-chlorophenyl group at the 5-position extends into the hydrophobic "gatekeeper" pocket.[1] The chlorine atom can engage in halogen bonding or fill hydrophobic voids, often increasing potency against targets like Src, Abl, and CDK2.

Adenosine Receptor Antagonism

5-Arylthiazol-2-amines are known scaffolds for A2A and A3 adenosine receptor antagonists.[1]

- Relevance: Blockade of A2A receptors in the tumor microenvironment can enhance T-cell activity, making this scaffold relevant for immuno-oncology research.

Biological Pathway Interaction[1][10]



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Figure 2: Mechanism of Action (MoA) illustrating ATP-competitive inhibition leading to cell cycle arrest.[1]

Experimental Validation Protocols

Analytical Quality Control (QC)

Before biological testing, the compound must meet strict purity criteria (>95%).

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - [ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">](#)

- 7.60 (s, 1H, Thiazole C4-H) — Diagnostic singlet distinguishing 5-aryl from 4-aryl.
- 7.20–7.50 (m, 4H, Ar-H) — Pattern consistent with 3-substitution.
- 7.10 (bs, 2H, NH₂) — Exchangeable with D₂O.
- LC-MS: Single peak integration; Mass [M+H]⁺ = 211.0/213.0 (Chlorine isotope pattern 3:1).
[\[1\]](#)

In Vitro Kinase Inhibition Assay

Objective: Determine IC₅₀ against a panel of kinases (e.g., CDK2/CyclinA).

- Preparation: Dissolve compound in 100% DMSO to 10 mM stock. Serial dilute (1:3) in kinase buffer.
- Reaction Mix: Combine Kinase (5 nM), Peptide Substrate (2 M), and Compound in a 384-well plate.
- Initiation: Add ATP (at concentration) to start the reaction.
- Incubation: 60 minutes at RT.
- Detection: Use ADP-Glo™ or similar chemiluminescent reagent to quantify ATP consumption.[\[1\]](#)
- Analysis: Plot RLU vs. log[Compound] to derive IC₅₀.

References

- Regioselective Synthesis of 5-Arylthiazoles
 - Title: "Palladium-Catalyzed Suzuki–Miyaura Coupling of 5-Bromothiazoles: A Route to 5-Arylthiazole-2-amines."[\[1\]](#)
 - Source: Journal of Organic Chemistry (General Methodology Reference)[\[1\]](#)

- Context: Validates the cross-coupling approach over Hantzsch synthesis for 5-isomers.
- [1]
- Kinase Inhibitor Scaffold Analysis
 - Title: "2-Aminothiazole as a Privileged Scaffold in Drug Discovery." [1][3]
 - Source: European Journal of Medicinal Chemistry
 - Context: Details the H-bonding modes of the 2-aminothiazole headgroup in the
 - [1]
- Commercial Availability & CAS Verification
 - Title: "**5-(3-Chlorophenyl)thiazol-2-amine** Product Entry"
 - Source: BLD Pharm / PubChem
 - Context: Confirms chemical identity and physical properties. [4]
 - [1]
- Biological Activity of 5-Arylthiazoles
 - Title: "Synthesis and biological evaluation of 5-aryl-2-amino-thiazole deriv
 - Source: Bioorganic & Medicinal Chemistry Letters [5][4]
 - Context: Supports the antiprolifer

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